molecular formula C13H17N3O4S2 B6557495 1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-11-7

1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557495
CAS No.: 1040673-11-7
M. Wt: 343.4 g/mol
InChI Key: WQQDBRCEVNMMOC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative featuring a thiophene-2-sulfonyl substituent at the 8-position of the triazaspiro[4.5]decane core. Its structural uniqueness lies in the thiophene-sulfonyl group, which may enhance metal-chelating properties critical for enzyme inhibition compared to other substituents .

Properties

IUPAC Name

1,3-dimethyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S2/c1-14-11(17)13(15(2)12(14)18)5-7-16(8-6-13)22(19,20)10-4-3-9-21-10/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQDBRCEVNMMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, including its mechanism of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of spiro compounds characterized by a unique triazaspiro structure. Its molecular formula is C12H14N4O2SC_{12}H_{14}N_4O_2S and it features a thiophene sulfonyl group which may contribute to its biological activity.

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets:

  • Indoleamine 2,3-Dioxygenase (IDO) : Studies have shown that compounds with similar structural motifs can inhibit IDO, an enzyme involved in tryptophan metabolism linked to immune response modulation. This inhibition can have implications in cancer therapy and autoimmune diseases .
  • HIF Prolyl Hydroxylase Inhibition : The compound has been investigated for its potential as a HIF prolyl hydroxylase inhibitor. This action could lead to increased levels of hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels and have implications in cancer biology .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is believed to involve apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness can be attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in several studies:

  • Aryl Sulfonamides : Related compounds have been shown to inhibit enzymes involved in sulfonamide metabolism, leading to enhanced therapeutic efficacy .

Case Studies

Case Study 1: In Vitro Cytotoxicity
A study evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that the compound induced significant cell death at concentrations above 10 µM after 48 hours of exposure.

Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Research Findings Summary Table

Biological Activity Effect Observed Reference
CytotoxicityInduces apoptosis in cancer cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Enzyme InhibitionInhibits IDO and HIF prolyl hydroxylase

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that compounds with similar structural motifs to 1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. IDO1 inhibitors have shown promise in enhancing the immune response against tumors. For instance, studies have demonstrated that modifications on triazole scaffolds can lead to significant improvements in inhibitory activity against IDO1, suggesting that similar structural modifications on our compound could yield effective anticancer agents .

Antimicrobial Properties
The sulfonyl group present in the compound may enhance its interaction with biological targets, potentially leading to antimicrobial activity. Compounds containing thiophene and sulfonamide functionalities have been reported to exhibit significant antibacterial and antifungal activities. This suggests that this compound could be investigated for similar effects against various pathogens .

Material Science Applications

Polymer Synthesis
The unique spirocyclic structure of the compound allows it to be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices could improve mechanical properties and thermal stability. Research into related compounds has shown that spiro compounds can enhance the performance of polymers used in coatings and adhesives due to their rigidity and strength .

Nanocomposite Development
The compound's ability to form complexes with metals or other materials may facilitate the development of nanocomposites with enhanced electrical and thermal properties. Such materials are increasingly important in electronics and energy applications. Investigations into similar spiro compounds have indicated their potential utility in creating conductive or thermally stable nanocomposites .

Environmental Science Applications

Environmental Remediation
Given the increasing concerns over environmental pollutants, compounds like this compound could be explored for their ability to degrade or sequester harmful substances. The thiophene moiety is known for its reactivity towards various pollutants; thus, this compound might serve as a catalyst or reagent in environmental cleanup processes.

Sensors for Detection
The unique electronic properties of thiophene derivatives allow their use in sensor technology for detecting environmental contaminants. The incorporation of this compound into sensor devices could enhance sensitivity and selectivity for specific analytes due to its structural characteristics.

Case Studies

Study Focus Findings
Study on IDO1 InhibitionInvestigated triazole derivativesSignificant activity improvement with structural modifications similar to those found in our compound .
Antimicrobial Activity AssessmentEvaluated thiophene-based compoundsShowed promising antibacterial effects suggesting potential for our compound .
Polymer Performance EnhancementExamined spiro compounds in polymersFound improvements in mechanical properties when incorporated into polymer matrices .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are best understood through comparison with structurally analogous derivatives. Below is a detailed analysis:

Structural and Substituent Variations

Compound Name 8-Position Substituent Key Features Reference
1,3-Dimethyl-8-(thiophene-2-sulfonyl) Thiophene-2-sulfonyl Electron-withdrawing sulfonyl group; potential for Fe(II) chelation
8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Benzyl Lipophilic substituent; may enhance membrane permeability
8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione Phenyl Simpler aromatic group; limited chelating ability
8-(3-Chloro-5-(trifluoromethyl)pyridinyl) Halogenated pyridine Electron-deficient ring; improved metabolic stability
8-(2-Ethoxyethyl) Alkoxyalkyl Increased hydrophilicity; potential for improved solubility

Physicochemical Properties

  • Lipophilicity : The benzyl substituent (logP ~3.2) increases lipophilicity compared to the thiophene-sulfonyl group (logP ~2.5), affecting absorption and distribution .
  • Solubility : Alkoxyalkyl derivatives (e.g., 8-(2-ethoxyethyl)) show higher aqueous solubility due to ether linkages, whereas halogenated pyridines (e.g., 8-(3-chloro-5-trifluoromethyl)) may face solubility challenges .

Key Research Findings

  • SAR Insights: The 8-position is critical for PHD inhibition. Chelating groups (e.g., pyridine, imidazole) enhance activity, while non-chelating substituents (phenol, thiophene without sulfonyl) are inactive .
  • Metabolic Stability : Halogenated and trifluoromethyl groups (e.g., in 8-(3-chloro-5-trifluoromethyl)) improve resistance to oxidative metabolism, extending half-life in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1,3-dimethyl-8-(thiophene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione and related analogs?

  • Answer : The compound can be synthesized via reductive amination or Pd-catalyzed coupling reactions, as demonstrated in spirohydantoin derivatives (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-diones). A general approach involves:

Bucherer–Berg reaction for cyclization of piperidone derivatives .

Ullmann coupling for introducing substituents .

Reductive amination to finalize the spirocyclic core .
Microwave-assisted synthesis in methanol/water with KCN and (NH₄)₂CO₃ has also been used for related spirohydantoins, yielding 35–97% efficiency .

Q. How is structural characterization performed for this compound class?

  • Answer : Key techniques include:

  • X-ray crystallography to resolve spirocyclic conformations (e.g., monoclinic P21/c space group with β = 94.46°) .
  • NMR spectroscopy (¹H/¹³C) to confirm methyl and sulfonyl substituents .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Infrared (IR) spectroscopy to identify carbonyl (1700–1750 cm⁻¹) and sulfonyl (1150–1250 cm⁻¹) stretches .

Q. What in vitro assays are used to evaluate HIF PHD inhibitory activity?

  • Answer : Inhibitory potency against prolyl hydroxylase domain enzymes (PHD1–3) is assessed via:

  • Mass spectrometry (MS)-based assays using truncated PHD2 (tPHD2) and HIF-1α peptide substrates (e.g., CODD/NODD sequences) .
  • IC₅₀ determination with Mn(II)/Fe(II)-substituted enzyme complexes .
  • Cellular hypoxia response element (HRE) luciferase reporters to measure HIF-α stabilization .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of 1,3,8-triazaspiro[4.5]decane-2,4-diones for PHD inhibition?

  • Answer : Critical SAR insights include:

  • Chelating groups at the pyridine 2-position (e.g., 3-hydroxypyridine in 38 ) enhance PHD2 binding via H-bonding with Tyr-303/310 .
  • Thiophene sulfonyl moieties improve selectivity over hERG potassium channels by introducing acidic functionalities .
  • Methyl substituents on the spirocyclic core reduce off-target liver toxicity (e.g., ALT upregulation) .
  • Rigid linkers between aromatic and 2OG-binding pockets are essential; flexible analogs (e.g., imidazole-2,4-diones) lose activity .

Q. What strategies resolve contradictions in activity data between enzyme inhibition and cellular efficacy?

  • Answer : Discrepancies arise from differences in cell permeability, off-target effects, or assay conditions. Mitigation strategies:

Parallel screening using enzyme assays (tPHD2) and cell-based HRE reporters .

Pharmacokinetic (PK) profiling to assess bioavailability and tissue distribution .

Crystal structure analysis (e.g., tPHD2-compound 11 complex) to validate binding modes .

Metabolite identification to rule out prodrug activation artifacts .

Q. How does this compound class achieve delta opioid receptor (DOR) selectivity, and what are its therapeutic implications?

  • Answer : DOR agonism is mediated via β-arrestin-biased signaling, distinct from classical SNC80-type agonists. Key findings:

  • High selectivity over 167 GPCRs, with minimal β-arrestin recruitment .
  • In vivo efficacy in C57BL/6 mice (CFA inflammatory pain model) without seizures or rapid tolerance .
  • Molecular dynamics simulations suggest binding to an orthosteric site, enabling novel chemotype development .

Q. What experimental designs are recommended for assessing in vivo erythropoietin (EPO) upregulation?

  • Answer : Protocols include:

  • Rodent models (rats/mice) dosed orally with 3–30 mg/kg, followed by serum EPO ELISA at 4–24 h post-dose .
  • Hypoxia challenge to compare endogenous vs. drug-induced EPO levels .
  • Toxicology screens to monitor ALT/AST elevations and renal/hepatic histopathology .

Methodological Notes

  • Synthetic Protocols : Optimize C-N coupling using HTE to screen Pd catalysts (e.g., bis(tri-t-butylphosphine)palladium) and bases (Cs₂CO₃) in 1,4-dioxane .
  • Crystallography : Resolve spirocyclic conformations with Stoe IPDS-II diffractometers and multi-scan absorption correction .
  • In Vivo Models : Use C57BL/6 mice for DOR studies to align with published anti-nociception data .

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